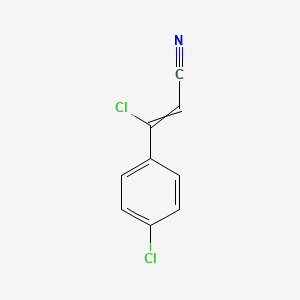

3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

3-chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOPARUBVPVOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

4-Chlorobenzaldehyde reacts with acrylonitrile or malononitrile derivatives under basic conditions to form the target compound. The reaction proceeds via deprotonation of the active methylene group, followed by aldol addition and dehydration.

Key Reagents and Conditions

Example Protocol

- Reactants : 4-Chlorobenzaldehyde (1.0 equiv.), acrylonitrile (1.2 equiv.), and NaOH (20% aqueous).

- Procedure : Stir the mixture in ethanol at room temperature for 12–24 hours. The precipitate is filtered and recrystallized from ethanol.

Iodine-Mediated Nitrile Formation

This method leverages iodine as an oxidizing agent to convert aldehydes or ketones into nitriles. The reaction typically involves β-halo intermediates.

Reaction Scheme

3-Chloropropenal reacts with iodine and aqueous ammonia to form the nitrile. The iodine facilitates the oxidation of the aldehyde to a nitrile group.

Key Reagents and Conditions

Example Protocol

- Reactants : 3-Chloropropenal (1.0 equiv.), I₂ (1.1 equiv.), and NH₄OH (30%).

- Procedure : Dissolve the aldehyde in DCM, add iodine, and stir for 30 minutes. Add NH₄OH slowly, then extract with DCM and purify via column chromatography.

Chlorination of Propenyl Esters

This approach involves chlorinating a propenyl ester intermediate followed by conversion to the nitrile.

Reaction Scheme

A 3-chloropropenyl ester undergoes hydrolysis to a carboxylic acid, which is subsequently dehydrated to the nitrile using phosphorus oxychloride (POCl₃) or similar reagents.

Key Reagents and Conditions

Example Protocol

- Step 1 : Hydrolyze 3-chloropropenyl methyl ester with NaOH (2.0 equiv.) in H₂O/THF at 60°C for 2 hours.

- Step 2 : Treat the carboxylic acid with POCl₃ (1.5 equiv.) in refluxing DCM for 4 hours to form the nitrile.

Aldol Condensation with Chlorinated Precursors

This method employs chlorinated acetophenones or aldehydes in aldol reactions.

Reaction Scheme

4-Chloroacetophenone reacts with a nitrile-containing compound (e.g., acetonitrile) under basic conditions to form the α,β-unsaturated nitrile.

Key Reagents and Conditions

Example Protocol

- Reactants : 4-Chloroacetophenone (1.0 equiv.), acetonitrile (2.0 equiv.), and NaOH (1.2 equiv.).

- Procedure : Stir the mixture in ethanol at 0°C for 1 hour, then allow to warm to room temperature. Filter and recrystallize.

Palladium-Catalyzed Cross-Coupling

Though less documented for this compound, palladium-catalyzed reactions (e.g., Suzuki or Heck) could theoretically form the carbon-chlorine bonds. However, no direct literature supports this method for the target compound.

Comparison of Preparation Methods

Critical Analysis of Reaction Mechanisms

- Knoevenagel : The base deprotonates the active methylene group, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated nitrile.

- Iodine-Mediated : Iodine oxidizes the aldehyde to an intermediate iodo derivative, which is displaced by ammonia to form the nitrile.

- Propenyl Ester : Chlorination introduces the chlorine atom, followed by hydrolysis and dehydration to the nitrile. Steric effects may influence regioselectivity.

Industrial and Scalability Considerations

- Knoevenagel and Iodine-Mediated methods are preferred for large-scale production due to cost-effective reagents and simplicity.

- Aldol Condensation may face challenges in isolating pure products due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-chlorophenyl)acrylonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles or electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Addition Reactions: Reagents such as hydrogen bromide or sodium borohydride.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acrylonitriles.

Addition Reactions: Formation of addition products with various functional groups.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-Chloro-3-(4-chlorophenyl)acrylonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Electron-Withdrawing vs. Electron-Donating Groups

- 3-Chloro-3-(3-methoxyphenyl)prop-2-enenitrile (): The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with the electron-withdrawing -Cl in the target compound, which reduces electron density at the phenyl ring and increases electrophilicity of the double bond. Such differences impact reactivity in nucleophilic additions or cyclization reactions [1].

- (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (): The nitro (-NO₂) group is strongly electron-withdrawing, further polarizing the double bond compared to the chloro substituent. This enhances intermolecular dipole interactions and may improve photophysical properties for optical materials [12].

Halogen Substitution

- 3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile (): Fluorine, being smaller and more electronegative than chlorine, reduces steric hindrance while maintaining electron-withdrawing effects. This substitution could enhance solubility in polar solvents or alter metabolic stability in biological systems [8].

Stereochemical and Conformational Variations

- trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (): The trans-configuration creates a planar geometry, facilitating strong π-π stacking in the solid state. In contrast, the target compound’s chloro substituents may induce torsional strain, affecting crystal packing [7].

- (2Z)-3-[(4-Chlorophenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile (): The Z-configuration and amino group introduce hydrogen-bonding capabilities, improving solubility and self-assembly behavior compared to the non-polar chloro substituents in the target compound [19].

Antiproliferative Activity

- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives (): These analogs exhibit selective inhibition of colon cancer cells (IC₅₀: 0.12–0.81 mg/mL) via HSP90/TRAP1 pathways. The hydroxy and ester groups enhance binding to histone deacetylases (HDACs), a mechanism distinct from the nitrile functionality in the target compound [4][6].

- Methyl-3-Amino-5-(3-methoxyphenyl)thiophene-2-Carboxylate (): Derived from a similar nitrile precursor, this compound’s thiophene ring contributes to π-stacking interactions in enzyme active sites, demonstrating how structural modifications can diversify biological targets [1].

Crystallographic and Molecular Packing Behavior

- Compounds with Diphenylamino or Carbazole Groups (): These derivatives exhibit strong π-π interactions and dual conformers (anti/syn) in the solid state due to solvent interactions. The target compound’s chloro substituents likely promote halogen bonding, leading to denser molecular packing [2].

Data Tables

Table 1: Key Properties of Selected Analogs

| Compound Name | Substituents | Biological Activity (IC₅₀) | Key Interactions | Reference |

|---|---|---|---|---|

| 3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | 4-Cl-C₆H₄, β-Cl | Not reported | Halogen bonding | [1] |

| 3-(4-Chlorophenyl)-3-hydroxypropionate ester | 4-Cl-C₆H₄, OH, ester | 0.12–0.81 mg/mL (HCT-116) | HDAC inhibition | [4] |

| (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)-... | 4-Cl-C₆H₄, 3-NO₂-C₆H₄ | Not reported | π-π stacking | [12] |

| trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl) | 3,4-OCH₃, 4-NO₂ | Photochromic properties | Dipole interactions | [7] |

Biological Activity

3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile, also known as 3-Chloro-3-(4-chlorophenyl)acrylonitrile, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a conjugated double bond system that enhances its reactivity and biological activity. The presence of both chloro and chlorophenyl groups contributes to its unique chemical properties, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for cellular processes.

- Disruption of Cellular Processes : By modifying key proteins or pathways, it can affect cell proliferation and survival, particularly in cancer cells.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound can cause G1 or G2/M phase arrest, preventing cancer cells from dividing.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in animal models treated with the compound.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-3-(4-methoxyphenyl)acrylonitrile | Contains a methoxy group enhancing solubility | |

| 3-Chloro-3-p-tolylacrylonitrile | Features a methyl substituent affecting reactivity | |

| 2-(2,6-Dichlorophenoxy)-N′-hydroxyethanimidamide | Contains hydroxyl groups potentially enhancing biological interactions |

The structural uniqueness of this compound lies in its dual chlorophenyl groups which may enhance its binding affinity to biological targets compared to other similar compounds.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values lower than those observed for standard antibiotics .

- Anticancer Efficacy : In a research article from Cancer Research, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with 50 µM of the compound resulted in over 70% cell death after 48 hours, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.